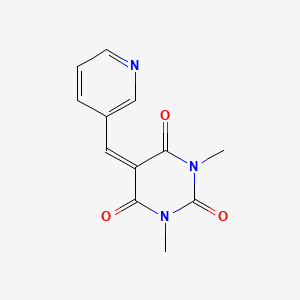

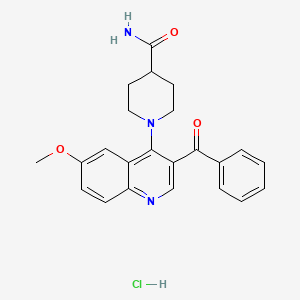

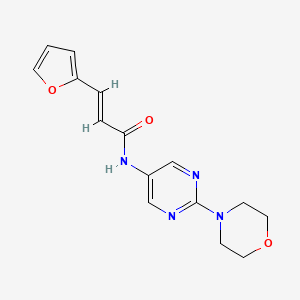

![molecular formula C21H20N4OS B2490062 6-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-3-(4-methoxyphenyl)thiazolo[2,3-c][1,2,4]triazole CAS No. 862807-86-1](/img/structure/B2490062.png)

6-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-3-(4-methoxyphenyl)thiazolo[2,3-c][1,2,4]triazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a complex organic molecule that likely exhibits significant biological activity due to its structural components, including thiazolo[2,3-c][1,2,4]triazole, dihydroisoquinolin, and methoxyphenyl groups. Such structures are often investigated for their potential as pharmaceutical agents or in material science due to their unique physical and chemical properties.

Synthesis Analysis

While the exact synthesis of "6-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-3-(4-methoxyphenyl)thiazolo[2,3-c][1,2,4]triazole" is not detailed, related research indicates that compounds with similar structures can be synthesized through multi-step reactions involving the condensation of indanones and phenyl isothiocyanates, followed by specific modifications to add desired functional groups (Minegishi et al., 2015). These processes often require precise conditions to ensure the correct formation of the thiazolo[2,3-c][1,2,4]triazole core and the attachment of specific substituents.

Molecular Structure Analysis

Molecular structure analysis, such as X-ray crystallography, can confirm the spatial arrangement of atoms within the compound. For compounds with similar frameworks, the structure is typically planar or nearly planar for the core ring systems, facilitating interactions with biological targets or forming specific material properties (Ding et al., 2021).

Chemical Reactions and Properties

The chemical reactivity of such compounds often involves interactions through the thiazolo[2,3-c][1,2,4]triazole moiety, which can participate in nucleophilic substitution or addition reactions. The presence of a dihydroisoquinolinyl group and a methoxyphenyl group may influence the compound's electronic properties, making it a potential candidate for various chemical transformations (Prauda & Reiter, 2003).

Mechanism of Action

Target of action

Triazoles and thiadiazines have been found to interact with a variety of enzymes and receptors, showing versatile biological activities . The specific targets would depend on the exact structure and functional groups present in the molecule.

Mode of action

The mode of action of triazoles and thiadiazines can vary widely, but they often involve interactions with target receptors due to their ability to accept and donate hydrogen bonds .

Biochemical pathways

These compounds can affect multiple biochemical pathways due to their broad range of biological activities. For example, some triazoles and thiadiazines have shown anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, and antiviral activities .

Pharmacokinetics

The ADME properties of these compounds can be influenced by their chemical structure and the presence of various functional groups. In silico pharmacokinetic studies have been conducted for some of these compounds .

Result of action

The molecular and cellular effects of these compounds can vary depending on their specific targets and mode of action. Some have shown promising results in preclinical studies for various diseases .

properties

IUPAC Name |

6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-3-(4-methoxyphenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4OS/c1-26-18-8-6-16(7-9-18)20-22-23-21-25(20)14-19(27-21)13-24-11-10-15-4-2-3-5-17(15)12-24/h2-9,14H,10-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSSCSRUAJDSMFC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN=C3N2C=C(S3)CN4CCC5=CC=CC=C5C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

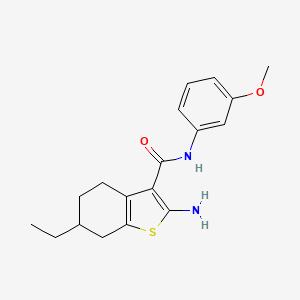

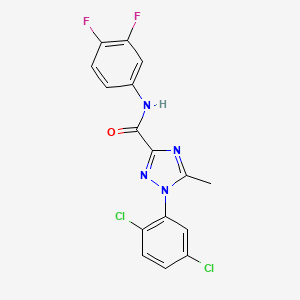

![N-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2489982.png)

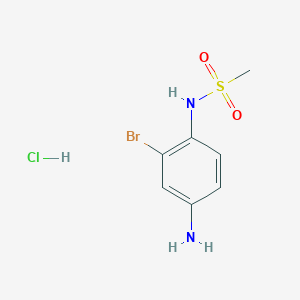

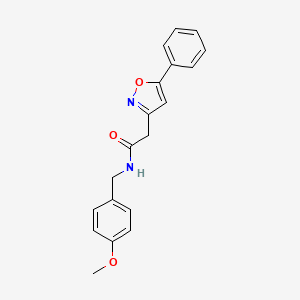

![3-(2-(4-(3-chlorophenyl)piperazin-1-yl)-2-oxoethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2489983.png)

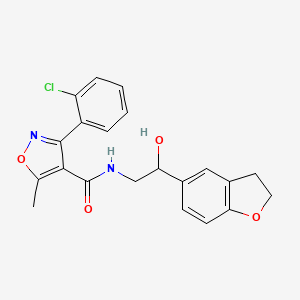

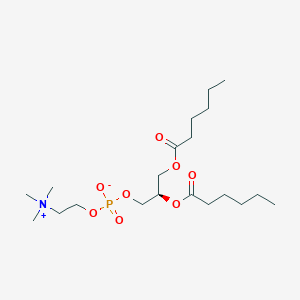

![5-methyl-N-(3-methylphenyl)-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B2489988.png)

![N-(5-chloro-2-methoxyphenyl)-2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2489990.png)

![6-(4-(6-Cyclobutylpyrimidin-4-yl)-1,4-diazepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2490000.png)